molecular formula C19H19Cl2N3O3 B2969536 2-(2,4-dichlorophenoxy)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)acetamide CAS No. 2034345-77-0

2-(2,4-dichlorophenoxy)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)acetamide

Cat. No. B2969536
CAS RN: 2034345-77-0
M. Wt: 408.28
InChI Key: NXWXTOZPVGUGMM-UHFFFAOYSA-N
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Description

2-(2,4-dichlorophenoxy)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C19H19Cl2N3O3 and its molecular weight is 408.28. The purity is usually 95%.
BenchChem offers high-quality 2-(2,4-dichlorophenoxy)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2,4-dichlorophenoxy)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Characterization

The compound of interest shares structural similarities with various synthesized compounds that have been explored for their biological activities and structural properties. For instance, the synthesis and crystal structure of related compounds have been extensively studied to understand their molecular interactions and potential applications in biological activities. The synthesis of such compounds involves detailed characterization using NMR, RMS, and X-ray diffraction, revealing their complex structures and potential for forming one-dimensional tapes through intramolecular hydrogen bonds and weak π-π interactions. These structural insights are crucial for understanding the biological activities of these compounds, including their moderate herbicidal and fungicidal activities (Hu Jingqian et al., 2016).

Biological Activity

Related chloroacetamide compounds, such as alachlor and metazachlor, have been utilized as selective pre-emergent or early post-emergent herbicides. These compounds are designed to control annual grasses and many broad-leaved weeds in various crops. Their effectiveness as herbicides underscores the potential agricultural applications of structurally similar compounds (H. Weisshaar & P. Böger, 1989).

Coordination Complexes and Antioxidant Activity

The formation of coordination complexes with metals such as Co(II) and Cu(II) using pyrazole-acetamide derivatives demonstrates the versatility of these compounds in creating supramolecular architectures. These structures exhibit significant antioxidant activity, showcasing their potential in medicinal chemistry for developing new therapeutic agents with antioxidative properties (K. Chkirate et al., 2019).

Potential Antipsychotic Agents

Compounds with a pyrazol-acetamide structure have been evaluated for their antipsychotic-like profiles in behavioral animal tests. Interestingly, these compounds do not interact with dopamine receptors like conventional antipsychotics, indicating a novel mechanism of action. Such findings open avenues for the development of new antipsychotic medications with potentially fewer side effects (L D Wise et al., 1987).

properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-[2-(3,5-dimethylpyrazol-1-yl)-2-(furan-2-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19Cl2N3O3/c1-12-8-13(2)24(23-12)16(18-4-3-7-26-18)10-22-19(25)11-27-17-6-5-14(20)9-15(17)21/h3-9,16H,10-11H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXWXTOZPVGUGMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(CNC(=O)COC2=C(C=C(C=C2)Cl)Cl)C3=CC=CO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-dichlorophenoxy)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)acetamide

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